molecular formula C21H17N3O2S B14965239 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B14965239
M. Wt: 375.4 g/mol
InChI Key: MFJSAHINNUDCJJ-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea is a complex organic compound that features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea typically involves the reaction of 2-aminobenzothiazole with appropriate isocyanates or carbamates. One common method includes the condensation of 2-aminobenzothiazole with 4-isocyanatobiphenyl and 2-methoxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential as an antimicrobial agent, showing activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzothiazole moiety plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    4-Isocyanatobiphenyl: Used in the synthesis of urea derivatives with similar structural features.

    2-Methoxyaniline: An aromatic amine used in the synthesis of various organic compounds.

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H17N3O2S/c1-26-18-8-4-2-6-16(18)24-21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-5-9-19(17)27-20/h2-13H,1H3,(H2,22,24,25)

InChI Key

MFJSAHINNUDCJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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